4,6-dichloro-3-methyl-1H-indole
Overview
Description
4,6-Dichloro-3-methyl-1H-indole is a trisubstituted indole derivative characterized by the presence of chlorine atoms at the 4th and 6th positions and a methyl group at the 3rd position of the indole ring. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Indole derivatives, which include 4,6-dichloro-3-methyl-1h-indole, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activities . The presence of chlorine atoms at positions 4 and 6 introduces electronegative character, potentially affecting the molecule’s reactivity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can cause a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-3-methyl-1H-indole typically involves the following steps:
Starting Material: The synthesis often begins with an indole or its derivatives as the starting material.
Halogenation: Chlorination reactions are performed to introduce chlorine atoms at the desired positions on the indole ring. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, and heat.
Reduction: LiAlH₄, H₂, and a catalyst (e.g., palladium on carbon).
Substitution: NaN₃, KCN, and a suitable solvent (e.g., dimethylformamide).
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Azides or nitriles at the halogenated positions.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and microbial infections.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
4,6-Dichloro-2-methyl-1H-indole
3-Methylindole
Properties
IUPAC Name |
4,6-dichloro-3-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVIWORSWKGQDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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